Angelmarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

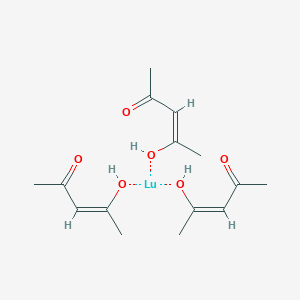

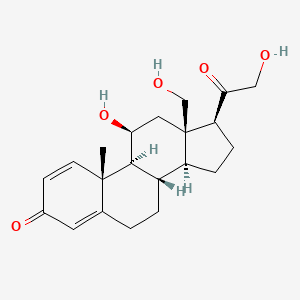

Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. It has garnered significant attention due to its potent anti-cancer properties, particularly its ability to eliminate the tolerance of cancer cells to nutrient starvation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Angelmarin has been achieved through an efficient 8-step enantioselective process starting from commercially available umbelliferone . Key reactions in this synthesis include olefin cross-metathesis and a Shi epoxidation-cyclization sequence . Another method involves the synthesis from columbianetin via zinc oxide-mediated esterification and a Wittig reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of commercially available starting materials and efficient reaction sequences suggests potential for industrial application.

Analyse Des Réactions Chimiques

Types of Reactions

Angelmarin undergoes several types of chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Olefin Cross-Metathesis: Utilizes catalysts such as Grubbs’ catalyst.

Shi Epoxidation: Employs a chiral ketone catalyst and an oxidant like oxone.

Wittig Reaction: Involves phosphonium ylides and aldehydes or ketones.

Major Products

The major products formed from these reactions include various intermediates leading to the final this compound compound, such as epoxides and cyclized products .

Applications De Recherche Scientifique

Angelmarin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying coumarin derivatives and their synthesis.

Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.

Mécanisme D'action

Angelmarin exerts its effects by targeting the metabolic adaptation of cancer cells to nutrient deprivation. It shows 100% preferential cytotoxicity against human pancreatic carcinoma cell line PANC-1 at very low concentrations in nutrient-deprived conditions . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that allow cancer cells to survive under starvation conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Kigamicin D: Another natural product with anti-austerity activity.

Arctigenin: Exhibits similar preferential cytotoxicity towards nutrient-deprived cancer cells.

Uniqueness

Angelmarin stands out due to its high potency and selectivity towards nutrient-deprived cancer cells, making it a promising candidate for anti-cancer therapy. Its unique mechanism of action and the ability to be synthesized efficiently further highlight its potential in scientific research and therapeutic applications .

Propriétés

Formule moléculaire |

C23H20O6 |

|---|---|

Poids moléculaire |

392.4 g/mol |

Nom IUPAC |

2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+ |

Clé InChI |

YPULLITUOWRRPG-VZUCSPMQSA-N |

SMILES isomérique |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |

SMILES canonique |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)

![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)